molecular formula C8H15ClN2O2 B1430812 (S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl CAS No. 1427514-85-9

(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl

Cat. No. B1430812
CAS RN: 1427514-85-9
M. Wt: 206.67 g/mol
InChI Key: KIRPPCFCPGOEDZ-RGMNGODLSA-N
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Description

(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one HCl (DMXAA) is a synthetic compound that has been studied for its potential therapeutic effects in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that help to regulate the immune response. (S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl also causes the formation of blood clots in the tumor, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl has been found to have a number of biochemical and physiological effects. It increases the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are involved in the immune response. (S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl also causes the release of nitric oxide, which can lead to the formation of blood clots in the tumor.

Advantages and Limitations for Lab Experiments

One advantage of (S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl is its potential to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. It has also been found to have anti-tumor activity in a variety of cancer cell lines. However, one limitation of (S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl is its toxicity, which can limit its use in clinical settings.

Future Directions

There are a number of future directions for (S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl research. One area of research is its potential use in combination with other cancer treatments to enhance their effectiveness. Another area of research is the development of new formulations of (S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl that can reduce its toxicity. Additionally, further studies are needed to better understand the mechanism of action of (S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl and its potential use in the treatment of other diseases.

Scientific Research Applications

(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl has been studied for its potential therapeutic effects in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. (S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl has also been found to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

(8aS)-1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c1-8(2)6-5-9-3-4-10(6)7(11)12-8;/h6,9H,3-5H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRPPCFCPGOEDZ-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CNCCN2C(=O)O1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CNCCN2C(=O)O1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl
Reactant of Route 2
(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl
Reactant of Route 3
(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl
Reactant of Route 4
(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl
Reactant of Route 5
(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl
Reactant of Route 6
(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl

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